Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate
Description
Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate (CAS 948566-12-9) is a synthetic corticosteroid derivative structurally related to fluticasone propionate. Its molecular formula is C₂₄H₃₀F₂O₆S, with a molecular weight of 484.55 g/mol . Key features include:
- Structural modifications: A sulfenic acid group at the 17β-carbonyl position and a propionate ester at the 17α-position, distinguishing it from other fluticasone derivatives .
- Applications: Primarily used in laboratory research for pharmacokinetic studies and as a reference standard in analytical chemistry .
- Stability: Stable under acidic conditions but degrades under alkaline conditions and UV light, forming 1,4-diene derivatives .
Analytical characterization methods include LC-MS/MS (limit of quantification: 10.3 pg/mL) for biomarker detection in urine and NMR (δ 5.7–6.1 ppm for 1,4-diene protons) for structural confirmation .
Properties
CAS No. |
948566-12-9 |
|---|---|
Molecular Formula |
C24H30F2O6S |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-17-hydroxysulfanylcarbonyl-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C24H30F2O6S/c1-5-19(29)32-24(20(30)33-31)12(2)8-14-15-10-17(25)16-9-13(27)6-7-21(16,3)23(15,26)18(28)11-22(14,24)4/h6-7,9,12,14-15,17-18,28,31H,5,8,10-11H2,1-4H3/t12-,14+,15+,17+,18+,21+,22+,23+,24+/m1/s1 |
InChI Key |
DNPGNKRLBBLSLN-CQRCZTONSA-N |
SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SO |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SO |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SO |
Synonyms |
(6α,11β,16α,17α)-6,9-Difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy)androsta-1,4-diene-17-carbo(thioperoxoic) Acid; Fluticasone EP Impurity B; |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
Key Parameters
Mechanistic Insights
-
Decarboxylation : The silver catalyst facilitates the removal of CO₂ from the 17β-carboxylic acid precursor.
-
Fluorine insertion : Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) acts as an electrophilic fluorinating agent, replacing the carboxylate group with a sulfenic acid (-SOH) moiety.
-
Stereochemical control : The reaction preserves the (6S,8S,9R,10S,11S,13S,14S,16R,17R) configuration critical for glucocorticoid activity.
Green Chemistry Advancements
To address environmental concerns, recent methods prioritize atom economy and non-toxic reagents:
Fluorodecarboxylation Without Halogenated Reagents
A 2021 study demonstrated fluorodecarboxylation using KF and phase-transfer catalysts in butanone, achieving 99.3% yield with 97.43% purity. This method eliminates CH2FBr and reduces waste generation.
Solvent Optimization
Mixed aqueous-organic solvents (e.g., H₂O/Acetone) enhance solubility and reaction kinetics while minimizing volatile organic compound (VOC) emissions.
Analytical Validation and Impurity Profiling
Post-synthesis analysis ensures compliance with pharmacopeial standards:
HPLC Conditions (USP35)
Structural Confirmation
-
NMR : (CDCl₃, 400 MHz) signals at δ 0.99 (d, J=7.2 Hz, 3H), 5.31–5.44 (m, 1H), and 6.36 (dd, J=9.2 Hz) confirm the sulfenic acid and propionate groups.
-
Mass spectrometry : Accurate mass 484.1731 (calc. for C₂₄H₃₀F₂O₆S).
Industrial-Scale Production Challenges
Despite methodological advances, scaling up requires addressing:
Chemical Reactions Analysis
Types of Reactions
Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonylsulfenic acid group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonylsulfenic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives, depending on the type of reaction and reagents used .
Scientific Research Applications
Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate is widely used in scientific research, particularly in the following areas:
Mechanism of Action
Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate exerts its effects by activating glucocorticoid receptors, which leads to the inhibition of inflammatory mediators and suppression of immune responses . The compound specifically targets lung eosinophilia and reduces inflammation by modulating the expression of various cytokines and chemokines .
Comparison with Similar Compounds
Structural and Functional Differences
Pharmacological and Metabolic Insights
Receptor Binding :
- This compound’s sulfenic acid group may alter glucocorticoid receptor (GR) binding compared to fluticasone propionate’s carboxylic acid metabolite. Studies suggest that 17β-carboxylic acid derivatives exhibit enhanced GR affinity due to hydrogen bonding interactions .
- Clobetasol 17-Propionate demonstrates 30-fold higher GR binding than fluticasone derivatives, explaining its use in high-potency topical therapies .
- Metabolism: Fluticasone Propionate is metabolized by CYP3A4 to Fluticasone 17β-Carboxylic Acid, a biomarker for adrenal insufficiency monitoring . In contrast, the sulfenic acid variant’s metabolic pathway remains understudied but may involve sulfoxide formation. Beclomethasone Dipropionate undergoes rapid hydrolysis to monoester and free alcohol forms, reducing systemic exposure .
Biological Activity
Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate is a synthetic glucocorticoid derivative of fluticasone propionate, primarily recognized for its anti-inflammatory properties. This article delves into its biological activity, including mechanisms of action, pharmacokinetics, biochemical pathways, and comparisons with similar compounds.
Target and Mode of Action
This compound functions as an agonist for glucocorticoid receptors. Upon binding to these receptors, it activates them, leading to the inhibition of nuclear factor kappa B (NF-κB), a critical transcription factor involved in inflammatory responses. This action results in the suppression of pro-inflammatory cytokines such as interleukins and tumor necrosis factor-alpha (TNF-α), thereby reducing inflammation and allergic reactions .
Biochemical Pathways
The compound influences several biochemical pathways through the modulation of gene expression related to inflammation. It has been shown to decrease the expression of genes involved in inflammatory processes, effectively reducing eosinophilia in lung tissues during allergic reactions .
Pharmacokinetics
Absorption and Distribution
This compound exhibits low bioavailability when administered intranasally and orally, similar to its parent compound fluticasone propionate. The intranasal bioavailability is reported to be less than 2%, while oral bioavailability is under 1% .
The volume of distribution is approximately 4.2 L/kg following intravenous administration, indicating extensive tissue distribution .
Metabolism and Elimination
The metabolism primarily occurs in the liver via cytochrome P450 enzymes, particularly CYP3A4. The compound is hydrolyzed at the carbonylsulfenic acid group, leading to inactive metabolites. The elimination half-life varies but is generally around 7.8 hours for intravenous administration .
Cellular Effects
This compound affects various cell types by modulating signaling pathways that regulate inflammation and immune responses. It has been observed to influence:
- Eosinophils : Reduces eosinophil activation and migration to inflamed tissues.
- Macrophages : Alters cytokine production profiles towards an anti-inflammatory state.
- Epithelial Cells : Modulates mucus production and airway responsiveness in asthma models .
Research Findings
Case Studies
Several studies have evaluated the efficacy of fluticasone derivatives in clinical settings:
- Asthma Management : In a randomized controlled trial involving asthmatic patients, fluticasone propionate demonstrated significant improvements in lung function metrics compared to placebo, with similar expectations for its carbonylsulfenic acid counterpart due to its structural similarities .
- Allergic Rhinitis : A study assessing nasal spray formulations containing fluticasone showed rapid onset of action and sustained relief from symptoms of allergic rhinitis, supporting the potential use of this compound in similar formulations .
Comparison with Similar Compounds
| Compound Name | Key Features |
|---|---|
| Fluticasone Propionate | Widely used for asthma; low oral bioavailability (<1%) |
| Fluticasone Furoate | Longer duration of action; different pharmacokinetics |
| Budesonide | Similar anti-inflammatory effects; distinct chemical structure |
This compound stands out due to its unique carbonylsulfenic acid modification at the 17β position, enhancing its stability and receptor affinity compared to other glucocorticoids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
